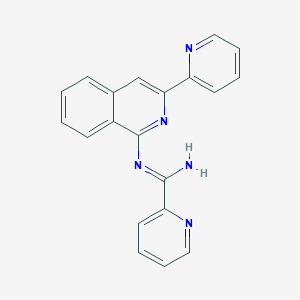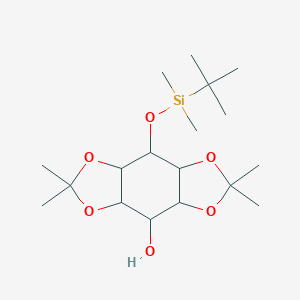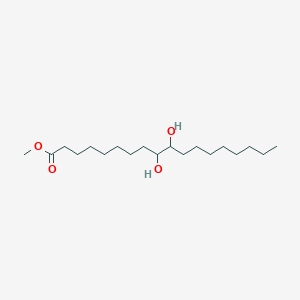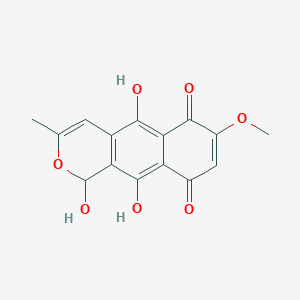
8-Fluoro-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8F-TIQ) is a synthetic compound that has recently gained attention due to its potential applications in medicinal chemistry. 8F-TIQ is a member of the tetrahydroisoquinoline family, a group of compounds that are known for their pharmacological properties. 8F-TIQ is a unique compound due to its incorporation of a fluorine atom at the 8-position of the molecule, which has been shown to increase its potency and selectivity in various studies. 8F-TIQ has been studied in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology, and has shown promise in a number of applications.
Aplicaciones Científicas De Investigación
Química Medicinal
8-Fluoro-1,2,3,4-tetrahidroisoquinolina es un tipo de 1,2,3,4-tetrahidroisoquinolinas (THIQ) que forman una clase importante de alcaloides de isoquinolina . Estos compuestos ejercen diversas actividades biológicas contra varios patógenos infecciosos y trastornos neurodegenerativos . El andamiaje heterocíclico THIQ ha ganado mucha atención en la comunidad científica, lo que ha dado como resultado el desarrollo de nuevos análogos THIQ con potente actividad biológica .
Trastornos neurodegenerativos
Los compuestos naturales y sintéticos basados en THIQ, incluida la this compound, han mostrado potencial en el tratamiento de trastornos neurodegenerativos . Esto lo convierte en un compuesto prometedor para futuras investigaciones en el campo de la neurociencia.
Patógenos infecciosos
Los compuestos THIQ han mostrado diversas actividades biológicas contra varios patógenos infecciosos . Esto sugiere que la this compound podría utilizarse en el desarrollo de nuevos agentes antimicrobianos.
Candidatos a fármacos del sistema nervioso central
Las reacciones de reducción y alquilación de 8-Fluoro-1,2,3,4-dihidroisoquinolina llevaron a nuevos derivados de 1,2,3,4-tetrahidroisoquinolina que pueden utilizarse como bloques de construcción en la síntesis de posibles candidatos a fármacos del sistema nervioso central .
Síntesis de 1-sustituidas 8-amino-tetrahidroisoquinolinas
El intercambio de flúor-amina de 8-Fluoro-3,4-dihidroisoquinolina proporcionó las 8-amino-3,4-dihidroisoquinolinas correspondientes, compuestos de partida adecuados para la síntesis de 1-sustituidas 8-amino-tetrahidroisoquinolinas .
Síntesis de nuevos derivados de tetrahidroisoquinolina
8-Fluoro-1,2,3,4-dihidroisoquinolina se puede utilizar en la síntesis de nuevos derivados de 1,2,3,4-tetrahidroisoquinolina . Estos derivados pueden utilizarse como bloques de construcción en la síntesis de posibles candidatos a fármacos del sistema nervioso central .
Mecanismo De Acción
Target of Action
8-Fluoro-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiq analogs are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that 8-Fluoro-1,2,3,4-tetrahydroisoquinoline may have similar effects.
Direcciones Futuras
The observed biological activity and interest in the elaboration of a simple synthesis of isoquinoline derivatives monosubstituted on the aromatic ring at position 8 have prompted the development of an efficient synthesis of 8-fluoro-3,4-dihydroisoquinoline key intermediate and its further transformation to 1,2,3,4-tetrahydroisoquinolines bearing various cyclic amino substituents at position 8 and diverse lipophilic substituents at position 1 . This could be a potential direction for future research.
Análisis Bioquímico
Biochemical Properties
8-Fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcium channels, acting as a blocker, which can influence calcium signaling pathways . Additionally, it may interact with neurotransmitter receptors, potentially modulating their activity and affecting neurotransmission .
Cellular Effects
The effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium channels can alter intracellular calcium levels, impacting various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, it may affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as calcium channels, inhibiting their activity and thereby modulating calcium signaling . Additionally, it may act as an enzyme inhibitor or activator, influencing various metabolic pathways . Changes in gene expression can also occur due to its interaction with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmission or calcium signaling . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
8-Fluoro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDHMMZSRJZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595588 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123594-01-4 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



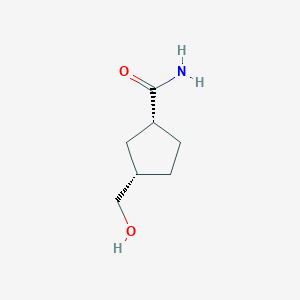

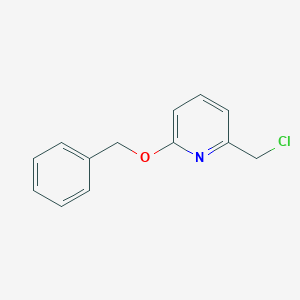
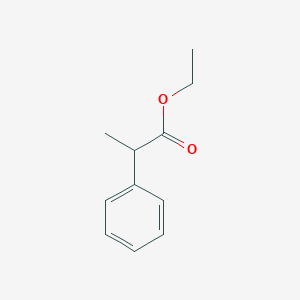
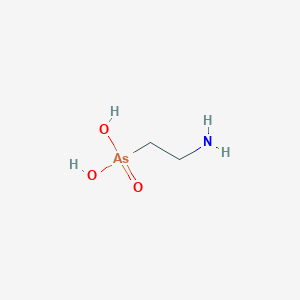
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
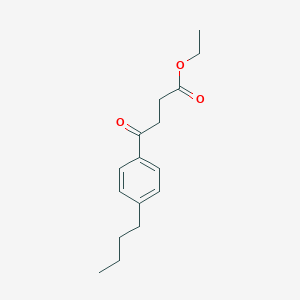
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)

